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Abstract
This technical guide provides a comprehensive overview of the maytansine derivative M24, a

potent microtubule inhibitor utilized as a cytotoxic payload in the antibody-drug conjugate

(ADC) REGN5093-M114. While specific, detailed synthesis protocols and characterization data

for M24 are not publicly available and are likely proprietary to Regeneron Pharmaceuticals, this

document consolidates the known information regarding its physicochemical properties,

biological mechanism of action, and its role in the context of the MET-targeting ADC,

REGN5093-M114. This guide also outlines general methodologies for the synthesis and

characterization of maytansinoid derivatives and their conjugation to monoclonal antibodies,

providing a framework for researchers in the field of ADC development.

Introduction to Maytansine and its Derivatives
Maytansine is a natural ansa macrolide that exhibits potent antitumor activity by inhibiting

tubulin polymerization, a critical process for cell division.[1] However, its clinical development

as a standalone therapeutic was hampered by significant systemic toxicity.[1] This led to the

development of maytansinoid derivatives, such as DM1 and DM4, which are designed for

targeted delivery to cancer cells as payloads in ADCs.[2] This approach aims to enhance the

therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing

exposure to healthy tissues.
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M24 is a novel maytansine derivative developed as the cytotoxic component of the antibody-

drug conjugate REGN5093-M114.[3] This ADC was designed to target the mesenchymal-

epithelial transition factor (MET), a receptor tyrosine kinase that is frequently overexpressed in

various solid tumors, including non-small cell lung cancer (NSCLC).[4]

Physicochemical Properties of M24
Based on available data, the key physicochemical properties of the maytansine derivative
M24 are summarized in the table below.

Property Value Source

Molecular Formula C61H86ClN9O18 [5]

Molecular Weight 1268.84 g/mol [5]

CAS Number 2226467-81-6 N/A

Description

A maytansine derivative

serving as a cytotoxic payload

for an ADC.

[3]

Synthesis of Maytansine Derivative M24
A detailed, step-by-step synthesis protocol for M24 is not publicly available. However, based on

the general synthesis of maytansinoid derivatives for ADCs, a hypothetical synthetic workflow

can be proposed. This typically involves the modification of a maytansinoid core, such as

maytansinol, to introduce a linker moiety.

General Synthetic Workflow for Maytansinoid Drug-
Linkers
The synthesis of a maytansinoid drug-linker conjugate like M24 generally follows these key

steps:

Synthesis or Isolation of the Maytansinoid Core: The process starts with obtaining the

maytansinoid scaffold, which can be achieved through fermentation and isolation from

microbial sources or through total chemical synthesis.
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Functionalization of the Maytansinoid: A linker is then attached to the maytansinoid core. For

maytansinoids, this is often at the C-3 position. The linker is a critical component that

ensures stability in circulation and allows for the release of the cytotoxic payload inside the

target cell. M24 is part of the M114 drug-linker, which is described as a protease-cleavable

linker.[3] This suggests the linker contains a peptide sequence that can be cleaved by

lysosomal proteases.

Purification of the Drug-Linker: The synthesized drug-linker conjugate is then purified using

chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to

ensure high purity before conjugation to the antibody.

Hypothetical Synthesis of M24 Drug-Linker

Maytansinoid Core
(e.g., Maytansinol)

Coupling Reaction

Protease-Cleavable
Linker Precursor (M114)

Activation of Linker

M24 Drug-Linker

Purification (HPLC)

Purified M24 Drug-Linker
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A hypothetical workflow for the synthesis of the M24 drug-linker.

Characterization of Maytansine Derivative M24
Comprehensive characterization is essential to confirm the identity, purity, and stability of the

synthesized drug-linker. Standard analytical techniques employed for maytansinoid derivatives

include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the chemical structure of the molecule and confirm the successful attachment of the linker to

the maytansinoid core.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight of the compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the

purity of the drug-linker conjugate. Different HPLC methods, such as reverse-phase HPLC

(RP-HPLC), can be employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to determine the

concentration of the drug-linker in solution.

While specific spectral and chromatographic data for M24 are not available, the table below

summarizes the expected characterization methods.

Characterization Technique Purpose

¹H and ¹³C NMR
Structural elucidation and confirmation of linker

conjugation.

High-Resolution Mass Spectrometry
Determination of exact molecular weight and

confirmation of molecular formula.

Reverse-Phase HPLC
Assessment of purity and detection of

impurities.
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Mechanism of Action and Biological Activity
M24, as a maytansine derivative, functions as a potent microtubule inhibitor.[4] Upon

internalization of the ADC REGN5093-M114 into MET-expressing cancer cells, the M114 linker

is cleaved by intracellular proteases, releasing the M24 payload. The released M24 then binds

to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase

and subsequent apoptosis.

Signaling Pathway and Cellular Fate of REGN5093-M114
The following diagram illustrates the proposed mechanism of action of the REGN5093-M114

ADC, leading to the intracellular release of M24 and subsequent cell death.
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Mechanism of Action of REGN5093-M114
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Signaling pathway and cellular fate of REGN5093-M114.
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Preclinical Activity of REGN5093-M114
Preclinical studies have demonstrated the potent in vitro and in vivo antitumor activity of

REGN5093-M114 in MET-overexpressing cancer models.

Study Type Model Key Findings Source

In Vitro

MET-amplified and

MET-overexpressing

NSCLC cell lines

Significant reduction

in cell viability.
[6]

In Vivo

Patient-derived

xenograft (PDX)

models of MET-driven

NSCLC

Potent and durable

tumor regression.
[7]

In Vivo
Cynomolgus monkey

toxicology study

Well-tolerated at

doses providing

therapeutic

concentrations.

[8]

Clinical Development of REGN5093-M114
REGN5093-M114 was evaluated in a Phase 1/2 clinical trial (NCT04982224) for the treatment

of patients with MET-overexpressing advanced solid tumors, including NSCLC.[4] However,

Regeneron has since discontinued the program.[9]

Conclusion
The maytansine derivative M24 is a potent cytotoxic agent designed for targeted delivery as

the payload of the ADC REGN5093-M114. While specific details of its synthesis and

characterization are proprietary, this guide provides a comprehensive overview of its known

properties and biological activity based on publicly available information. The general principles

of maytansinoid synthesis and conjugation outlined herein offer a valuable resource for

researchers in the field of antibody-drug conjugates. The preclinical data for REGN5093-M114

highlighted the potential of this MET-targeting ADC, although its clinical development has been

halted. Future research may build upon the learnings from this program to develop next-

generation maytansinoid-based ADCs with improved therapeutic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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